

Physical and chemical properties of Eremanthin

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Compound of Interest

Compound Name: Eremanthin

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Eremanthin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eremanthin, a naturally occurring sesquiterpene lactone, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical properties of **Eremanthin**, alongside a detailed exploration of its biological activities and underlying mechanisms of action. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols from cited literature, and provides visual representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of this promising compound.

Physical and Chemical Properties

Eremanthin is a sesquiterpene lactone with the molecular formula $C_{15}H_{18}O_2$ and a molecular weight of approximately 230.30 g/mol .^{[1][2]} Its chemical structure and key identifiers are provided below.

Table 1: Chemical Identifiers and Computed Properties of **Eremanthin**

Property	Value	Reference
IUPAC Name	(3aS,6aR,9aR,9bS)-6-methyl-3,9-dimethylidene-4,6a,7,8,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-2-one	[1]
Molecular Formula	C ₁₅ H ₁₈ O ₂	[1][2]
Molecular Weight	230.30 g/mol	[1][2]
CAS Number	37936-58-6	[1]
XLogP3	2.6	[1]
Topological Polar Surface Area	26.3 Å ²	[1]

Table 2: Physical Properties of **Eremanthin**

Property	Value	Reference
Melting Point	Not available in the searched literature	
Boiling Point	Not available in the searched literature	
Solubility	Soluble in alcohol. Estimated water solubility: 52.68 mg/L @ 25 °C.	[3]

Spectral Data

The structural elucidation of **Eremanthin** has been primarily accomplished through a combination of spectroscopic techniques, including mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry data for **Eremanthin** confirms its molecular weight. The protonated molecule ($[M+H]^+$) is observed with a precursor mass-to-charge ratio (m/z) of 231.133.^[1]

Table 3: Mass Spectrometry Data for **Eremanthin** ($[M+H]^+$)

m/z	Relative Intensity
203.119904	100.00
125.092117	80.50
217.135864	46.93
157.113800	46.89
153.087112	35.89

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental 1H and ^{13}C NMR data with peak assignments are crucial for the unambiguous identification and characterization of **Eremanthin**. While the literature indicates that NMR spectroscopy has been used for its structural elucidation, specific, publicly available, and fully assigned experimental spectra are not readily available in the searched databases.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of a compound provides information about its electronic transitions and the presence of chromophores. Specific experimental data for the UV-Vis spectrum of **Eremanthin**, including its maximum absorption wavelength (λ_{max}), is not available in the provided search results.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. While IR spectroscopy has likely been used in the characterization of **Eremanthin**, detailed experimental spectra with characteristic peak assignments are not available in the searched literature.

Biological Activity and Signaling Pathways

Eremanthin has demonstrated promising biological activities, particularly in the context of metabolic disorders. Studies have highlighted its antidiabetic and antilipidemic effects.[3] The primary mechanism of action appears to involve the stimulation of insulin secretion and the normalization of various plasma enzyme levels.[1]

Antidiabetic and Antilipidemic Effects

In preclinical studies using streptozotocin-induced diabetic rat models, oral administration of **Eremanthin** led to a significant, dose-dependent reduction in plasma glucose levels.[3] Furthermore, treatment with **Eremanthin** resulted in a decrease in glycosylated hemoglobin (HbA1c), serum total cholesterol, triglycerides, and LDL-cholesterol.[3] Concurrently, an increase in plasma insulin, tissue glycogen, HDL-cholesterol, and serum protein was observed. [3] These findings suggest that **Eremanthin** possesses both hypoglycemic and hypolipidemic properties.[3]

Proposed Signaling Pathway for Antidiabetic Action

While the precise signaling pathways through which **Eremanthin** exerts its effects are not yet fully elucidated in the available literature, a plausible mechanism involves the modulation of insulin secretion from pancreatic β -cells. This could be part of a larger signaling cascade that influences glucose and lipid metabolism.

Caption: Proposed mechanism of **Eremanthin**'s antidiabetic and antilipidemic action.

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of scientific findings. The following sections outline the methodologies for key experiments cited in the literature concerning **Eremanthin**.

Isolation and Purification of Eremanthin

A general workflow for the isolation of sesquiterpene lactones like **Eremanthin** from plant material typically involves the following steps. Please note that specific details may vary depending on the plant source.

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